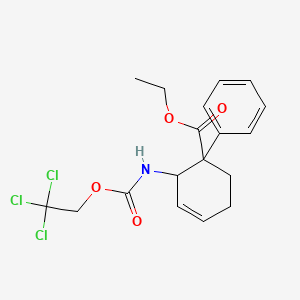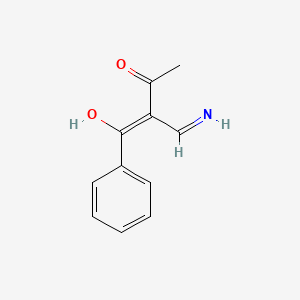
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one is an organic compound with a complex structure that includes a hydroxy group, a methanimidoyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with specific reagents under controlled conditions. For example, the compound can be synthesized via a multi-step process that includes the formation of an intermediate, followed by a series of reactions such as condensation, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The hydroxy and methanimidoyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors are of particular interest for the development of new drugs.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one include other hydroxy and methanimidoyl derivatives with phenyl groups. These compounds share some structural similarities but may differ in their chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8(13)10(7-12)11(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3/b11-10-,12-7? |
InChI-Schlüssel |
CWUBGLDEBGUGNR-GEHWTBCLSA-N |
Isomerische SMILES |
CC(=O)/C(=C(/C1=CC=CC=C1)\O)/C=N |
Kanonische SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



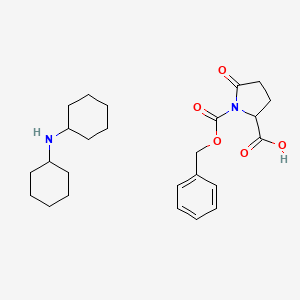
![2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15129377.png)
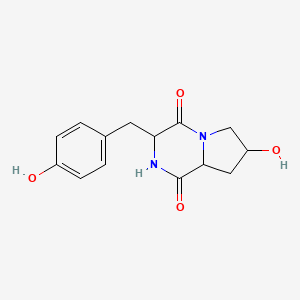
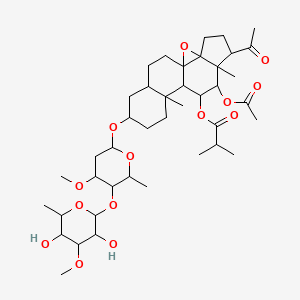
![4-(10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B15129398.png)
![2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15129408.png)
![6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129415.png)
![[5-Acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B15129423.png)
![4-Oxo-4-(8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl)butanoic acid](/img/structure/B15129440.png)
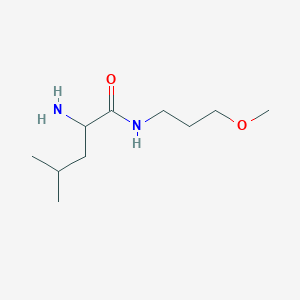
![ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate](/img/structure/B15129454.png)

